molecular formula C13H14Cl2N4O3S3 B2577655 N-(5-((2,4-dichlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(N-methylmethylsulfonamido)acetamide CAS No. 1226447-73-9

N-(5-((2,4-dichlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(N-methylmethylsulfonamido)acetamide

Cat. No.: B2577655
CAS No.: 1226447-73-9
M. Wt: 441.36
InChI Key: AKKVGTKSGRKRKQ-UHFFFAOYSA-N
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Description

N-(5-((2,4-dichlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(N-methylmethylsulfonamido)acetamide is a useful research compound. Its molecular formula is C13H14Cl2N4O3S3 and its molecular weight is 441.36. The purity is usually 95%.
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Scientific Research Applications

Structural and Functional Analysis

  • Phosphoinositide 3-Kinase (PI3K)/mammalian Target of Rapamycin (mTOR) Inhibitors : Analogues of this compound, such as N-(6-(6-Chloro-5-(4-fluorophenylsulfonamido)pyridin-3-yl)benzo[d]thiazol-2-yl)acetamide, have been explored for their potential as inhibitors of PI3Kα and mTOR. These inhibitors show promise in vitro and in vivo, with modifications made to improve metabolic stability (Stec et al., 2011).

Analytical Chemistry Applications

  • Assay for Acetazolamide in Plasma : Techniques have been developed for the analysis of acetazolamide and its analogues, including N-(5-((2,4-dichlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(N-methylmethylsulfonamido)acetamide, in plasma. These methods are sensitive and useful for studying plasma level profiles of various dosage forms (Bayne et al., 1975).

Molecular Structure Studies

  • Crystal Structure Analysis : Investigations into the structure of related compounds, such as Methazolamide (a derivative of acetazolamide), offer insights into bond lengths and angles, as well as interactions between different molecular groups. These studies provide foundational knowledge for understanding the chemical properties of this compound (Alzuet et al., 1992).

Pharmaceutical Research

  • Design and Synthesis of Inhibitors : The design, synthesis, and pharmacological evaluation of thiadiazole derivatives, including those similar to this compound, have been explored. These compounds are studied for their potential as inhibitors for various enzymes and as potential anticancer agents (Shukla et al., 2012).

Anticancer and Antimicrobial Activity

  • Cytotoxic and Antibacterial Activity : The cytotoxic activity of sulfonamide derivatives, including those structurally related to this compound, has been investigated against various cancer cell lines. Additionally, antibacterial activities of these compounds have been evaluated, showing promise in both fields (Ghorab et al., 2015); (Gadad et al., 2000).

Properties

IUPAC Name

N-[5-[(2,4-dichlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2-[methyl(methylsulfonyl)amino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14Cl2N4O3S3/c1-19(25(2,21)22)6-11(20)16-12-17-18-13(24-12)23-7-8-3-4-9(14)5-10(8)15/h3-5H,6-7H2,1-2H3,(H,16,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKKVGTKSGRKRKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NC1=NN=C(S1)SCC2=C(C=C(C=C2)Cl)Cl)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14Cl2N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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